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Introduction

Chromium boride (CrB₂) thin films are gaining significant attention in the field of materials

science due to their exceptional properties. These include high hardness, excellent wear and

corrosion resistance, high melting point, and chemical inertness[1][2]. Such characteristics

make CrB₂ an ideal candidate for protective coatings on cutting tools, high-temperature

structural applications, and wear-resistant components[3]. Magnetron sputtering is a versatile

and widely adopted physical vapor deposition (PVD) technique for synthesizing high-quality

CrB₂ thin films, offering precise control over film properties[2][4][5].

This document provides detailed application notes and experimental protocols for the

deposition of near-stoichiometric CrB₂ thin films using DC magnetron sputtering. While the

requested topic was Cr₂B, the predominant phase synthesized via magnetron sputtering and

discussed in recent literature is CrB₂. Therefore, these notes will focus on the deposition of

CrB₂ and related CrBₓ phases.

Application Notes: Influence of Deposition
Parameters
The final properties of the sputtered CrB₂ thin films are critically dependent on the deposition

parameters. By carefully controlling these variables, researchers can tailor the film's

microstructure, stoichiometry, and mechanical performance.
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Substrate Temperature (Tₛ): This is one of the most critical parameters influencing the film's

crystallinity and microstructure.

At low temperatures (e.g., 100 °C to 400 °C), the deposited films may have an amorphous

or nanocrystalline structure[2].

Higher temperatures (500 °C to 900 °C) promote the growth of crystalline films[1].

Epitaxial growth of CrB₂ on sapphire (Al₂O₃) substrates has been achieved at 900 °C,

indicating high crystalline quality[6]. At 500 °C, films typically exhibit a (0001) fiber texture.

Argon (Ar) Gas Pressure: The working gas pressure affects the energy of the sputtered

particles arriving at the substrate.

Lower pressures (e.g., 5 mTorr) result in more energetic particle bombardment on the

growing film due to less gas scattering. This can lead to denser films with smoother

surfaces[6].

Higher pressures (e.g., 20 mTorr) can lead to more randomly oriented grains, especially at

lower temperatures. At high temperatures (900 °C), increasing the pressure has been

observed to cause a slight reduction in the boron content of the films[6].

Substrate Bias Voltage: Applying a negative bias to the substrate can increase ion

bombardment, which influences film density and stress. A bias of -60 V has been used

effectively in the synthesis of crystalline CrB₂ films.

Target Power: The power applied to the magnetron target controls the deposition rate[4][7]. A

typical DC power of 200 W has been used for depositing CrB₂ films from a stoichiometric

target.

Data Presentation
The following tables summarize the quantitative data extracted from cited research on CrB₂

thin film deposition.

Table 1: Magnetron Sputtering Deposition Parameters for CrBₓ Films
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Parameter Value Substrate Target Reference

Deposition

Technique

DC Magnetron

Sputtering

(DCMS)

Sapphire (0001)
Stoichiometric

CrB₂
[6]

Substrate

Temperature
500 °C, 900 °C Sapphire (0001)

Stoichiometric

CrB₂
[6]

Ar Pressure

5 mTorr (0.67

Pa), 20 mTorr

(2.67 Pa)

Sapphire (0001)
Stoichiometric

CrB₂
[6]

Target Power 200 W (DC) Sapphire (0001)
Stoichiometric

CrB₂

Substrate Bias -60 V Sapphire (0001)
Stoichiometric

CrB₂

Deposition Rate ~35 nm/min Sapphire (0001)
Stoichiometric

CrB₂

Deposition

Technique

DC-UBMS /

HiPIMS Co-

sputtering

Unheated Si

(100)
CrB₂, Ag [2]

Table 2: Properties of Magnetron Sputtered CrBₓ Thin Films
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Property Value
Deposition
Conditions

Reference

B/Cr Ratio (x) 1.90 – 2.08
Tₛ: 500-900 °C, P(Ar):

5-20 mTorr

B/Cr Ratio (x) 2.05 – 2.30
Unheated substrate,

Ag-doped
[2]

Crystallinity Epitaxial (0001)
Tₛ: 900 °C on

Al₂O₃(0001)

Crystallinity (0001) fiber texture Tₛ: 500 °C

Crystallinity Amorphous
Unheated, Ag content

0-8 at.%
[2]

Hardness 30 – 54 GPa
ICP-DCMS, varied

parameters
[2]

Hardness 26.6 GPa
Undoped CrB₂.₃,

unheated substrate
[2]

Elastic Modulus 362 GPa
Undoped CrB₂.₃,

unheated substrate
[2]

Coefficient of Friction 0.72 (vs. steel ball) Undoped CrB₂.₃ [2]

Film Density ~5.2 g/cm³ P(Ar): 5 mTorr [6]

Experimental Protocols
Protocol 1: Deposition of Crystalline CrB₂ Thin Films by
DC Magnetron Sputtering
This protocol is adapted from the methodology described by Dorri et al..

Substrate Preparation:

Use single-crystal Sapphire (Al₂O₃) (0001) wafers as substrates.

Clean the substrates ultrasonically in sequential baths of acetone and isopropanol.
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Dry the substrates with nitrogen gas before loading them into the deposition chamber.

System Preparation:

Mount substrates in the sputtering system.

Evacuate the chamber to a base pressure below 3 x 10⁻⁷ Torr[5].

Deposition Process:

Heat the substrates to the desired deposition temperature (e.g., 500 °C or 900 °C for

crystalline growth).

Introduce high-purity (99.9999%) Argon gas into the chamber. Set the Ar pressure to the

desired working pressure (e.g., 5 mTorr).

Use a 76-mm-diameter stoichiometric CrB₂ target.

Pre-sputter the target for at least 5 minutes with the shutter closed to remove any surface

contaminants.

Set the DC target power to 200 W.

Apply a -60 V DC bias to the substrate.

Rotate the substrate at approximately 10 rpm to ensure film uniformity.

Open the shutter to begin deposition on the substrate.

Deposit the film for a duration calculated to achieve the desired thickness (e.g., 10

minutes for ~370 nm at a rate of ~35 nm/min).

Post-Deposition:

Close the shutter and turn off the target power and substrate bias.

Allow the substrates to cool down to room temperature in a vacuum before venting the

chamber.
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Protocol 2: Characterization of CrB₂ Thin Films
Structural Analysis (X-Ray Diffraction - XRD):

Use a diffractometer with CuKα radiation.

Perform symmetric θ-2θ scans to identify the crystalline phases and preferred orientation

of the films[8].

For detailed structural analysis, reciprocal space mapping can be employed to assess

epitaxial relationships and film quality[8].

Compositional Analysis (X-ray Photoelectron Spectroscopy - XPS or Energy-Dispersive X-

ray Spectroscopy - EDS):

Use XPS to determine the chemical composition and bonding states. Sputter cleaning with

Ar⁺ ions can be used to remove surface contaminants before analysis.

Use SEM-mounted EDS for a more rapid, albeit less surface-sensitive, elemental analysis

of the film composition[2].

Microstructural Analysis (Electron Microscopy - SEM/TEM):

Use Scanning Electron Microscopy (SEM) to investigate the surface morphology and

cross-sectional structure of the films. Cross-sections can reveal columnar growth or dense

structures[9].

Use Transmission Electron Microscopy (TEM) for high-resolution imaging of the film's

microstructure, including identifying defects, grain boundaries, and verifying epitaxial

growth.

Mechanical Properties (Nanoindentation):

Use a nanoindenter to measure the hardness and elastic modulus of the films[2].

Perform a series of indentations with a calibrated indenter tip (e.g., Berkovich).
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Ensure the indentation depth does not exceed 10% of the film thickness to minimize

substrate effects.

Analyze the resulting load-displacement curves to calculate hardness and modulus.

Visualizations
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Caption: Experimental workflow for CrB₂ thin film deposition.
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Caption: Influence of key parameters on CrB₂ film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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